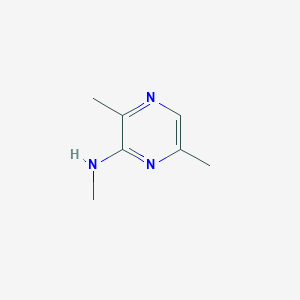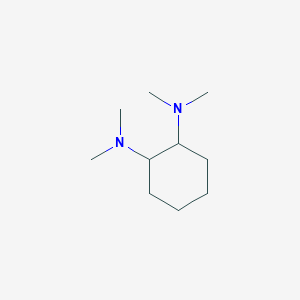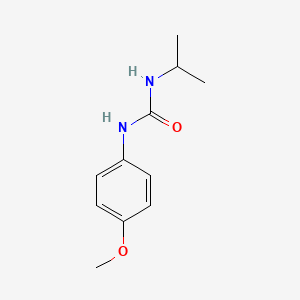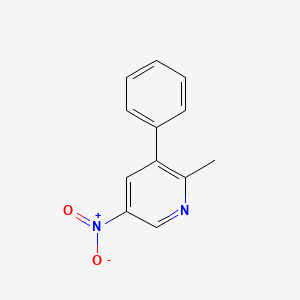
3-methanesulfonyl-2-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonyl-2-methylfuran, also known as MSF, is a sulfur-containing heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a white crystalline solid with a molecular weight of 118.15 g/mol and a melting point of 120-122 °C. This compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
Mechanism of Action
The exact mechanism of action of 3-methanesulfonyl-2-methylfuran is not fully understood, although it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-methanesulfonyl-2-methylfuran has been shown to inhibit the activity of certain proteins, such as the pro-inflammatory cytokines interleukin-1 (IL-1) and tumor necrosis factor (TNF). It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methanesulfonyl-2-methylfuran have been studied extensively in recent years. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes, proteins, and receptors. In addition, 3-methanesulfonyl-2-methylfuran has been found to have neuroprotective effects, as well as the ability to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 3-methanesulfonyl-2-methylfuran in laboratory experiments is advantageous due to its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and is not highly toxic, making it safe to use in laboratory settings. However, there are some limitations to using 3-methanesulfonyl-2-methylfuran in laboratory experiments, including its relatively low solubility in water and its susceptibility to hydrolysis in acidic or basic conditions.
Future Directions
The potential applications of 3-methanesulfonyl-2-methylfuran are far-reaching and there are many future directions that can be explored. These include further investigation into its mechanism of action, its effects on other biological targets, and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a drug delivery system, its ability to modulate the activity of certain proteins and enzymes, and its ability to reduce the risk of cardiovascular disease. Finally, further research is needed to explore the potential of 3-methanesulfonyl-2-methylfuran as an antioxidant, its ability to scavenge free radicals, and its ability to reduce oxidative stress.
Synthesis Methods
3-Methanesulfonyl-2-methylfuran can be synthesized from the reaction of 3-methanesulfonyl-2-methylpyridine and carbon disulfide in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution, where the sulfur atom of the carbon disulfide is replaced by the nitrogen atom of the 3-methanesulfonyl-2-methylpyridine, forming the desired product. The reaction is generally carried out at a temperature of 80-90 °C and can be completed within a few hours.
Scientific Research Applications
3-Methanesulfonyl-2-methylfuran has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets. It has been used in a variety of studies to investigate the mechanisms of action of various drugs, to study the effects of environmental pollutants, and to assess the toxicity of certain compounds. In addition, 3-methanesulfonyl-2-methylfuran has been used to study the structure and function of proteins, to analyze the properties of enzymes, and to investigate the effects of various compounds on the immune system.
properties
IUPAC Name |
2-methyl-3-methylsulfonylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWDYHWQZIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2-methylfuran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
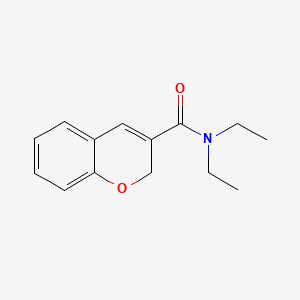
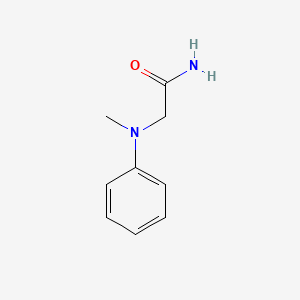
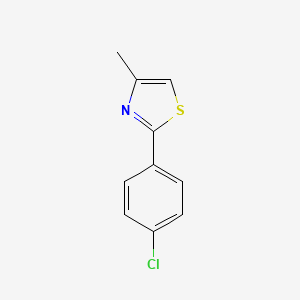
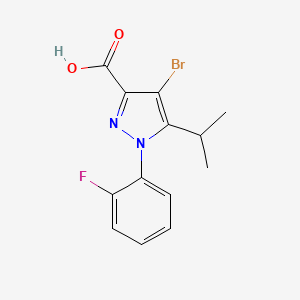
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
